The compound is classified under amides, specifically as a substituted acetamide due to the presence of the acetamide functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 356.5 g/mol. Its IUPAC name indicates the presence of a dimethylamino group, a thiophene ring, and a 4-fluorophenyl group, which are significant for its biological activity and chemical reactivity.
The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide typically involves several key steps:
The reactions are typically carried out in organic solvents like dichloromethane or ethanol, with temperatures maintained around room temperature to facilitate the desired transformations while minimizing side reactions.
The molecular structure of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide can be described by its distinct functional groups:
The compound's InChI Key is KONVKTZEUYKLAF-UHFFFAOYSA-N, and its canonical SMILES representation is CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CSC3=CC=CC=C32.
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide can participate in several chemical reactions:
These reactions are facilitated by common reagents and conditions found in organic chemistry, including the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation processes.
The mechanism of action for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems.
This unique combination of functional groups endows the compound with distinct biological properties compared to its analogs.
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2